molecular formula C19H17Br2NO3S B12206935 5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate

5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B12206935
M. Wt: 499.2 g/mol
InChI Key: YUFZCSJQSRIJDH-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate is a chemical compound with the molecular formula C19H17Br2NO3S and a molecular weight of 499.2162 . This compound is known for its unique structure, which includes both quinoline and benzenesulfonate moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of bromine or brominating agents in the presence of a catalyst to achieve the desired dibromo substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .

Scientific Research Applications

5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and quinoline moiety play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate is unique due to its combination of dibromoquinoline and benzenesulfonate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H17Br2NO3S

Molecular Weight

499.2 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-tert-butylbenzenesulfonate

InChI

InChI=1S/C19H17Br2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3

InChI Key

YUFZCSJQSRIJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br

Origin of Product

United States

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